molecular formula C13H9NO2S B13965463 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid

6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid

Cat. No.: B13965463
M. Wt: 243.28 g/mol
InChI Key: SBKFRZIEYAFPPW-UHFFFAOYSA-N
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Description

6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo[2,1-b]thiazole core substituted with a phenyl group at position 6 and a carboxylic acid moiety at position 5. The pyrrolo[2,1-b]thiazole system is synthesized via formylation of thiazolidin-4-one intermediates, as demonstrated in studies involving mercaptoacetic acid and phenacyl bromides . The carboxylic acid group at position 7 enhances solubility and enables derivatization for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

6-phenylpyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid

InChI

InChI=1S/C13H9NO2S/c15-13(16)11-10(9-4-2-1-3-5-9)8-14-6-7-17-12(11)14/h1-8H,(H,15,16)

InChI Key

SBKFRZIEYAFPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CSC3=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its possible anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Compound Name Core Structure Substituents Key Properties
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid Pyrrolo[2,1-b]thiazole Phenyl (C6), carboxylic acid (C7) Enhanced solubility; antimicrobial potential
5-Oxo-7α-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid Hexahydropyrrolo[2,1-b]thiazole Phenyl (C7α), oxo (C5), carboxylic acid (C3) Saturated ring system; potential conformational rigidity
2-Chloro-6-phenyl-imidazo[2,1-b]thiazole (155a) Imidazo[2,1-b]thiazole Chloro (C2), phenyl (C6) Anti-TB activity (MIC: 0.78 μg/mL against Mtb H37Rv)
6-Methyl-pyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl ester Pyrrolo[2,1-b]thiazole Methyl (C6), ethyl ester (C7) Esterified form; likely improved membrane permeability
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid Imidazo[5,1-b]thiazole Bromo (C2), carboxylic acid (C7) Electrophilic reactivity due to bromine substituent

Physicochemical and Structural Insights

  • Electron-Withdrawing Groups :
    Bromine or chlorine substituents (e.g., 155a , ) increase electrophilicity, enhancing interactions with nucleophilic residues in bacterial targets .
  • Carboxylic Acid Positioning : The carboxylic acid at position 7 in the target compound contrasts with position 3 in hexahydro derivatives (), which may influence hydrogen-bonding patterns and solubility .

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